2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a bromobenzoyl group attached to a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 4-bromobenzoyl chloride with N-methylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrazines.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes and proteins, thereby inhibiting their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell death . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzoyl)-N-methylhydrazinecarbothioamide
- 2-(4-fluorobenzoyl)-N-methylhydrazinecarbothioamide
- 2-(4-methylbenzoyl)-N-methylhydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions and may contribute to its higher potency as an antimicrobial and anticancer agent .
Properties
Molecular Formula |
C9H10BrN3OS |
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Molecular Weight |
288.17 g/mol |
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-methylthiourea |
InChI |
InChI=1S/C9H10BrN3OS/c1-11-9(15)13-12-8(14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
InChI Key |
RTXOCKJMRMTVTM-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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